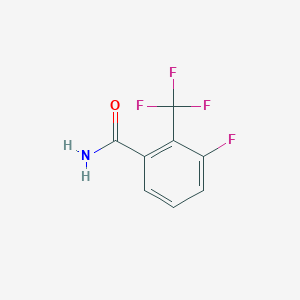

3-Fluoro-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHSVMLIHCECTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379214 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287398-80-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-(trifluoromethyl)benzamide

Disclaimer: Publicly available scientific data specifically for 3-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 287398-80-5) is exceptionally limited. This guide provides a comprehensive overview based on available information for this compound and its close structural isomers. The experimental protocols and potential biological activities are based on general knowledge of related chemical structures and should be adapted and verified experimentally.

Core Chemical Properties

-

CAS Number: 287398-80-5[1]

-

Molecular Formula: C₈H₅F₄NO[1]

-

Molecular Weight: 207.12 g/mol [1]

-

Storage: Recommended to be stored sealed in a dry, room temperature environment.[1]

To provide a comparative context, the table below summarizes the available quantitative data for closely related isomers of this compound. These values can offer an approximation of the expected properties of the target compound.

| Property | 3-Fluoro-5-(trifluoromethyl)benzamide | 2-Fluoro-3-(trifluoromethyl)benzamide | 2-(Trifluoromethyl)benzamide |

| CAS Number | 207986-20-7[2][3] | 207853-60-9 | 360-64-5[4] |

| Melting Point | 115-117 °C | 94-97 °C | 160-164 °C |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | Not Available | Not Available |

| logP (Predicted) | 1.9434[2] | Not Available | Not Available |

| Topological Polar Surface Area (TPSA) | 43.09 Ų[2] | Not Available | Not Available |

Experimental Protocols

Due to the lack of specific literature, a general methodology for the synthesis of fluorinated benzamides is provided below. This protocol is based on standard amidation reactions and would require optimization for the specific synthesis of this compound.

General Synthesis of a Fluorinated Benzamide from a Carboxylic Acid

This method involves the activation of a carboxylic acid followed by reaction with an amine source.

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a solvent like dioxane) or Ammonium chloride with a non-nucleophilic base (e.g., triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM or THF in a separate flask under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2-3 equivalents) or a mixture of ammonium chloride (1.5 equivalents) and triethylamine (2.5 equivalents) to the cooled acid chloride solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Mandatory Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a novel benzamide derivative, a logical process in the absence of specific signaling pathway information for this compound.

Caption: General workflow for the synthesis and characterization of a novel benzamide.

Analytical Methods

The characterization of this compound would employ standard analytical techniques for organic compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic proton signals, their splitting patterns influenced by the fluorine and trifluoromethyl substituents, and the broad signals of the amide protons. ¹³C NMR would reveal the chemical shifts of the carbon atoms, including the characteristic quartet for the trifluoromethyl carbon. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine and trifluoromethyl groups.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.

-

Elemental Analysis: This would be used to confirm the elemental composition (C, H, N) of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzamide and trifluoromethyl moieties are present in numerous biologically active molecules.

-

Trifluoromethyl Group: The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

-

Benzamide Core: The benzamide scaffold is a common feature in a wide range of pharmaceuticals, including antipsychotics, antiemetics, and anticancer agents. For example, some fluorinated benzamides have been investigated as dopamine D2 receptor tracers.[6]

Given these general properties, this compound could potentially be investigated for a variety of therapeutic applications. However, without experimental data, any discussion of its specific biological activity or interaction with signaling pathways remains speculative. Further research would be required to determine its pharmacological profile.

References

- 1. This compound CAS#: 287398-80-5 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 2-(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Fluoro-2-(trifluoromethyl)benzamide

A comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-(trifluoromethyl)benzamide for researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is a specific isomer that is not readily found in commercial chemical databases. Consequently, a specific CAS number for this compound could not be identified through extensive searches. The information presented herein is a curated compilation of data for closely related isomers and general principles applicable to the synthesis and properties of fluorinated and trifluoromethylated benzamides. This guide aims to provide a foundational understanding for researchers interested in this class of compounds.

Physicochemical Properties

Quantitative data for the specific isomer this compound is not available. However, the properties of closely related isomers, such as 3-Fluoro-5-(trifluoromethyl)benzamide and 2-Fluoro-3-(trifluoromethyl)benzamide, can provide valuable insights into the expected characteristics of the target molecule.

| Property | 3-Fluoro-5-(trifluoromethyl)benzamide | 2-Fluoro-3-(trifluoromethyl)benzamide |

| CAS Number | 207986-20-7 | 207853-60-9[1] |

| Molecular Formula | C₈H₅F₄NO | C₈H₅F₄NO |

| Molecular Weight | 207.13 g/mol [2] | 207.13 g/mol |

| Melting Point | 115-117 °C | 94-97 °C[1] |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | Not available |

| Appearance | Solid | Not available |

| Purity | ≥97%[2] | Not available |

| Storage | Room temperature[2] | Room temperature[1] |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not documented in the searched literature, general synthetic strategies for fluorinated benzamides can be adapted. The synthesis would likely start from a corresponding benzoic acid or benzoyl chloride.

General Experimental Protocol for the Synthesis of a Fluorinated Benzamide from a Benzoyl Chloride:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoyl chloride (hypothetical starting material)

-

Ammonia solution (e.g., 28% in water) or ammonia gas

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring apparatus

-

Cooling bath (ice-water or other)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3-Fluoro-2-(trifluoromethyl)benzoyl chloride in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Amidation: Cool the solution in a cooling bath. Slowly add the ammonia solution dropwise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions. Alternatively, ammonia gas can be bubbled through the solution.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Characterization: Purify the crude this compound by recrystallization or column chromatography. Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.

While there is no specific information on the applications of this compound, related compounds have shown promise in various therapeutic areas. For instance, trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer.[3] The unique substitution pattern of this compound could offer novel structure-activity relationships for the design of new therapeutic agents.

Potential Signaling Pathway Involvement:

Given the prevalence of benzamide structures in pharmacologically active compounds, this compound could potentially interact with various biological targets. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

Conclusion

While specific data for this compound remains elusive, this guide provides a comprehensive framework for understanding its potential properties and applications based on the chemistry of related compounds. The unique combination of fluoro and trifluoromethyl substituents on the benzamide core makes it an intriguing candidate for further research and development in medicinal chemistry. Future synthetic efforts to produce and characterize this specific isomer are warranted to fully explore its chemical and biological potential.

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzamide

Core Molecular Structure and Properties

2-Fluoro-3-(trifluoromethyl)benzamide is a substituted aromatic amide with a molecular formula of C₈H₅F₄NO. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These characteristics make it a compound of interest in medicinal chemistry and materials science.

Chemical and Physical Data

A summary of the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzamide is presented in the table below. This information is crucial for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 207853-60-9 | [1] |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.12 g/mol | [1] |

| Melting Point | 94-97 °C | [1] |

| Purity | ≥97% | [2] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated benzamides often involves multi-step processes. A plausible synthetic route for 2-Fluoro-3-(trifluoromethyl)benzamide can be adapted from patented methods for related compounds, such as the synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene.[3]

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide, starting from a commercially available precursor.

Caption: Synthetic workflow for 2-Fluoro-3-(trifluoromethyl)benzamide.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1 & 2: Diazotization and Sandmeyer Reaction

-

Dissolve 2-Chloro-3-(trifluoromethyl)aniline in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(II) fluoride (CuF₂) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuF₂ solution. Effervescence should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyanation

-

Combine the crude 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and pour it into a solution of ferric chloride to decompose the copper cyanide complex.

-

Extract the product, 2-Fluoro-3-(trifluoromethyl)benzonitrile, with an organic solvent, wash, dry, and concentrate.

Step 4: Hydrolysis

-

Carefully add the 2-Fluoro-3-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to facilitate the hydrolysis of the nitrile to the primary amide.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude 2-Fluoro-3-(trifluoromethyl)benzamide from a suitable solvent system to obtain the purified product.

Spectroscopic Data

While specific spectra for 2-Fluoro-3-(trifluoromethyl)benzamide are not widely published, related compounds show characteristic signals. For instance, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation.

| Spectroscopic Data (Predicted) | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (Aromatic CH) | 7.5 - 8.0 | Multiplet |

| ¹H NMR (Amide NH₂) | 5.5 - 7.5 | Broad Singlet |

| ¹⁹F NMR (Ar-F) | -110 to -130 | Multiplet |

| ¹⁹F NMR (CF₃) | -60 to -65 | Singlet |

Biological Activity and Applications

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of fluorine and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity to biological targets.[4] While the specific biological profile of 2-Fluoro-3-(trifluoromethyl)benzamide is not documented, related molecules have shown potential as kinase inhibitors, highlighting a possible area of investigation for this compound.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound to a potential drug candidate, a process where a molecule like 2-Fluoro-3-(trifluoromethyl)benzamide could be evaluated.

Caption: Drug discovery workflow for benzamide derivatives.

References

Spectroscopic Data of 3-Fluoro-2-(trifluoromethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectroscopic data for 3-Fluoro-2-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific isomer, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided. For comparative purposes, experimental data for the related isomer, 4-Fluoro-2-(trifluoromethyl)benzamide, is included where available. This guide is intended to assist researchers in the potential identification and characterization of this compound.

Introduction

This compound is a fluorinated aromatic compound with potential applications in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this molecule. This guide aims to provide a foundational dataset of predicted spectroscopic information and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | m | 1H | Aromatic CH |

| ~ 7.5 - 7.3 | m | 2H | Aromatic CH |

| ~ 6.0 (broad) | s | 1H | -NH₂ |

| ~ 5.8 (broad) | s | 1H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 135 - 120 | Aromatic C |

| ~ 125 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium, Broad | N-H stretch (amide) |

| ~ 1680 | Strong | C=O stretch (amide I) |

| ~ 1620 | Medium | N-H bend (amide II) |

| ~ 1320 | Strong | C-F stretch (trifluoromethyl) |

| ~ 1250 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 207 | 100 | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - NH₂]⁺ |

| 163 | Moderate | [M - NH₂ - CO]⁺ |

| 138 | High | [M - CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling. ¹⁹F is a high-abundance nucleus, so fewer scans are generally needed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The number of scans can be varied (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Comparative Experimental Data: 4-Fluoro-2-(trifluoromethyl)benzamide

For reference, the following experimental data for the isomer 4-Fluoro-2-(trifluoromethyl)benzamide is provided from the NIST Chemistry WebBook.[1]

Table 6: Experimental IR and MS Data for 4-Fluoro-2-(trifluoromethyl)benzamide

| Spectroscopic Technique | Key Data Points |

| IR Spectrum (Gas Phase) | Major peaks at approximately 3530, 3420, 1720, 1620, 1420, 1320, 1250, 1170, 1130 cm⁻¹ |

| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 207. Other significant fragments at m/z 191, 163, 138. |

Note: This data is for a different, though structurally similar, molecule and should be used for comparative purposes only.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzamide: Synthesis, Properties, and Potential Applications

Disclaimer: Publicly available information regarding the specific discovery, history, and biological activity of 3-Fluoro-2-(trifluoromethyl)benzamide is limited. This guide provides a comprehensive overview based on the established chemistry of related fluorinated benzamides and general principles of medicinal chemistry. The experimental protocols and data presented are based on closely related isomers and should be considered representative.

Introduction

The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug discovery.[1][2][3][4] These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4][5] Benzamide derivatives, a common scaffold in medicinal chemistry, are frequently fluorinated to enhance their therapeutic potential. This guide focuses on the synthesis, properties, and potential significance of this compound, a member of this important class of compounds. While specific data for this isomer is scarce, we will draw upon information from closely related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Related Fluoro-(trifluoromethyl)benzamide Isomers

To provide a quantitative context, the following table summarizes the known physicochemical properties of two isomers of this compound. This data is essential for understanding the potential characteristics of the target compound.

| Property | 3-Fluoro-5-(trifluoromethyl)benzamide | 2-Fluoro-3-(trifluoromethyl)benzamide |

| CAS Number | 207986-20-7[6] | 207853-60-9[7] |

| Molecular Formula | C₈H₅F₄NO[6] | C₈H₅F₄NO[7] |

| Molecular Weight | 207.13 g/mol [6] | 207.13 g/mol [7] |

| Melting Point | 115-117 °C | Not available |

| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | Not available |

| LogP (predicted) | 1.9434[6] | Not available |

| Topological Polar Surface Area (TPSA) | 43.09 Ų[6] | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed from its corresponding benzoic acid precursor, 3-Fluoro-2-(trifluoromethyl)benzoic acid. A common and effective method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthetic Pathway

Caption: Generalized synthesis of this compound.

Experimental Protocol: Synthesis of a Representative Fluoro-(trifluoromethyl)benzamide

This protocol is a generalized procedure based on the synthesis of related benzamides and should be adapted and optimized for the specific synthesis of this compound.[8][9][10]

Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

-

To a solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/g of acyl chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of aqueous ammonia (2.0-3.0 eq, e.g., 28-30% solution) dropwise to the cooled solution while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Biological Significance and Potential Mechanism of Action

The biological activity of fluorinated benzamides is often attributed to the unique properties of the fluorine and trifluoromethyl substituents.

-

Fluorine: The small size and high electronegativity of the fluorine atom can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or dipole interactions with biological targets.[2][3] It can also block metabolic oxidation at the site of substitution, thereby increasing the metabolic stability and half-life of the drug.[1][3]

-

Trifluoromethyl Group: The trifluoromethyl group is a lipophilic, electron-withdrawing group that can significantly enhance a molecule's ability to cross cell membranes.[5][11][12] It is also metabolically stable and can improve the binding affinity of a ligand to its target protein through hydrophobic and electrostatic interactions.[5][13]

While the specific biological targets and signaling pathways of this compound are not documented, the following diagram illustrates a hypothetical interaction with a protein binding pocket, highlighting the potential roles of the trifluoromethyl group.

Caption: Hypothetical binding of this compound in a receptor.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 9. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Fluoro-2-(trifluoromethyl)benzamide and Its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, featuring prominently in a wide array of therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 3-Fluoro-2-(trifluoromethyl)benzamide of significant interest in drug discovery and development. This guide offers a technical framework for understanding and evaluating the physicochemical characteristics of this and related compounds.

Physicochemical Data of Related Isomers

Due to the absence of specific data for this compound, the following tables summarize the available quantitative data for its isomers, providing a baseline for anticipated properties.

Table 1: Physical Properties of Fluorinated Benzamide Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoro-3-(trifluoromethyl)benzamide | 207853-60-9 | C₈H₅F₄NO | 207.13 | 94-97[1] | Not available |

| 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 | C₈H₅F₄NO | 207.13 | 115-117[2] | 197.8 ± 40.0 at 760 mmHg[2] |

| 4-Fluoro-2-(trifluoromethyl)benzamide | 207919-06-0 | C₈H₅F₄NO | 207.13 | Not available | Not available |

| 2-(Trifluoromethyl)benzamide | 360-64-5 | C₈H₆F₃NO | 189.13 | 160-164 | Not available |

Table 2: Calculated Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzamide

| Property | Value | Source |

| LogP | 1.94 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 1 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A few drops of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with mineral oil).

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed once a steady stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility provides insights into the polarity and potential for formulation of a compound.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane). Aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) are also used to assess acidic or basic properties.

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature. The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water, methanol-water mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots can be used to accurately determine the equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in its pharmacokinetic and pharmacodynamic behavior.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined ratio (e.g., 1:1).

-

Equilibration: The mixture is shaken vigorously for a prolonged period to ensure equilibrium is reached and then allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

A search of scientific literature and databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound or its close isomers. Research into the biological effects of this class of compounds would likely involve initial screening in relevant assays based on the therapeutic target of interest.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a robust framework for its characterization. By utilizing the provided data on related isomers and applying the detailed experimental protocols, researchers can systematically determine the physicochemical profile of this and other novel benzamide derivatives. Such characterization is a critical first step in the journey of drug discovery and development, enabling informed decisions regarding a compound's potential as a therapeutic candidate.

References

3-Fluoro-2-(trifluoromethyl)benzamide: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of 3-Fluoro-2-(trifluoromethyl)benzamide. Given the limited publicly available experimental data for this specific compound, this document focuses on establishing robust experimental protocols. Adherence to these standardized methods is crucial for generating reliable data to support research and development activities. The guide details procedures for solubility assessment in various solvents and outlines a stability testing program based on the International Council for Harmonisation (ICH) guidelines, including thermal, hydrolytic, and photostability.

Introduction to this compound

This compound is a fluorinated aromatic amide. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, including solubility and stability. These characteristics are critical determinants of a compound's utility in various applications, from medicinal chemistry to materials science. A thorough understanding of its solubility and stability profile is a prerequisite for any further development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability. A comprehensive assessment of solubility in various solvents is therefore essential.

Experimental Protocols for Solubility Determination

Two primary types of solubility can be determined: thermodynamic and kinetic.

2.1.1. Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specified conditions.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Shaker/incubator

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Express solubility in units such as mg/mL or µM.

-

2.1.2. Kinetic Solubility Protocol (High-Throughput Screening)

This method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early-stage drug discovery screening.

-

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or HPLC-UV/LC-MS/MS system

-

-

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the wells.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the solubility. This can be done by:

-

Nephelometry: Measuring the light scattering caused by any precipitate.

-

Direct UV/Vis: Measuring the absorbance of the solution after filtering out any precipitate.

-

HPLC-UV or LC-MS/MS: Quantifying the concentration in the supernatant after centrifugation/filtration.

-

-

Data Presentation: Solubility

The results of the solubility studies should be compiled into a clear and concise table.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Thermodynamic | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Thermodynamic | Data to be determined | Data to be determined |

| SGF (pH 1.2) | 37 | Thermodynamic | Data to be determined | Data to be determined |

| SIF (pH 6.8) | 37 | Thermodynamic | Data to be determined | Data to be determined |

| Ethanol | 25 | Thermodynamic | Data to be determined | Data to be determined |

| Methanol | 25 | Thermodynamic | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Thermodynamic | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Kinetic | Data to be determined | Data to be determined |

Visualization of Solubility Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment

Evaluating the stability of a compound under various environmental conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions. The following protocols are based on the ICH guidelines.[1][2][3]

Experimental Protocols for Stability Studies

A comprehensive stability study should investigate the effects of temperature, humidity, pH, and light.

3.1.1. Solid-State Thermal Stability (ICH Q1A)

This study evaluates the stability of the solid compound under accelerated and long-term storage conditions.

-

Materials:

-

This compound (solid)

-

Controlled environment stability chambers

-

Vials (glass, appropriate for the compound)

-

HPLC-UV or LC-MS/MS system for purity and degradation product analysis

-

-

Procedure:

-

Place accurately weighed samples of this compound into vials.

-

Store the vials in stability chambers under the conditions specified in the table below.

-

At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24 months), remove samples.

-

Analyze the samples for:

-

Appearance (color, physical state)

-

Assay of this compound (potency)

-

Purity and profile of degradation products.

-

-

A validated, stability-indicating analytical method must be used.

-

3.1.2. Hydrolytic Stability

This study assesses the compound's stability in aqueous solutions at different pH values.

-

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 4, 7, and 9)

-

Constant temperature bath or incubator

-

HPLC-UV or LC-MS/MS system

-

-

Procedure:

-

Prepare solutions of this compound in the different pH buffers.

-

Store the solutions at a specified temperature (e.g., 25 °C or an elevated temperature like 50 °C to accelerate degradation).

-

At various time points, take aliquots from each solution.

-

Analyze the aliquots for the remaining concentration of the parent compound and the formation of any degradation products.

-

Determine the degradation rate constant and half-life at each pH.

-

3.1.3. Photostability (ICH Q1B)

This study evaluates the stability of the compound when exposed to light.[2][4]

-

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps).

-

Transparent and light-resistant containers

-

Dark control samples

-

-

Procedure:

-

Expose samples of the solid compound and solutions of the compound to a specified light intensity for a defined duration (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, store control samples, protected from light, under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples for appearance, assay, and degradation products.

-

Compare the results to determine the extent of photodegradation.

-

Data Presentation: Stability

Summarize the stability data in tables for easy comparison.

Table 2: Solid-State Thermal Stability Data

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 | Initial data | 100 | Initial data |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined | |

| 12 | Data to be determined | Data to be determined | Data to be determined | |

| 40°C / 75% RH | 0 | Initial data | 100 | Initial data |

| 1 | Data to be determined | Data to be determined | Data to be determined | |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Hydrolytic Stability Data (at 25°C)

| pH | Time Point (Days) | Concentration Remaining (%) | Major Degradants |

| 4.0 | 0 | 100 | - |

| 7 | Data to be determined | Data to be determined | |

| 14 | Data to be determined | Data to be determined | |

| 7.0 | 0 | 100 | - |

| 7 | Data to be determined | Data to be determined | |

| 14 | Data to be determined | Data to be determined | |

| 9.0 | 0 | 100 | - |

| 7 | Data to be determined | Data to be determined | |

| 14 | Data to be determined | Data to be determined |

Table 4: Photostability Data

| Sample | Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

| Solid | Light Exposed | Data to be determined | Data to be determined | Data to be determined |

| Dark Control | Data to be determined | Data to be determined | Data to be determined | |

| Solution | Light Exposed | Data to be determined | Data to be determined | Data to be determined |

| Dark Control | Data to be determined | Data to be determined | Data to be determined |

Visualization of Stability Testing Workflow

Caption: Workflow for a Comprehensive Stability Assessment Program.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following these standardized protocols, researchers and drug development professionals can generate high-quality, reproducible data. This information is fundamental for assessing the compound's potential for further development and for establishing appropriate handling, formulation, and storage strategies.

References

A Technical Guide to Quantum Chemical Calculations for 3-Fluoro-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Fluoro-2-(trifluoromethyl)benzamide. In the realm of modern drug discovery and development, computational chemistry offers a powerful lens to predict molecular structure, reactivity, and spectroscopic properties, thereby accelerating the design of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and data interpretation for a thorough in-silico analysis of this compound.

Experimental Protocols: A Computational Approach

The foundation of this guide is the application of Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

1. Molecular Structure Optimization and Vibrational Frequency Analysis:

-

Software: Gaussian 16 or a similar quantum chemistry software package is recommended.

-

Methodology: The initial molecular structure of this compound is first built using a molecular editor and subjected to a geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the electronegative fluorine and oxygen atoms.

-

Procedure:

-

The geometry of this compound is optimized in the gas phase to find the minimum energy conformation.

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

2. Electronic Properties Calculation:

-

Methodology: Using the optimized molecular geometry, a single-point energy calculation is performed.

-

Properties to Analyze:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.

-

Mulliken Atomic Charges: These calculations distribute the total charge of the molecule among its constituent atoms, providing information about the electrostatic potential and potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive and negative potential, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

-

3. Thermodynamic Properties Calculation:

-

Methodology: The vibrational frequency calculation also provides data to compute various thermodynamic properties.

-

Properties to Analyze: Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature.

Data Presentation

The quantitative data generated from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Calculated Value | Experimental Value (if available) |

| Bond Length | C1-C2 | Value in Å | Comparison Data |

| C-F | Value in Å | Comparison Data | |

| C=O | Value in Å | Comparison Data | |

| N-H | Value in Å | Comparison Data | |

| Bond Angle | C1-C2-C3 | Value in ° | Comparison Data |

| O=C-N | Value in ° | Comparison Data | |

| Dihedral Angle | C1-C2-C3-C4 | Value in ° | Comparison Data |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| N-H stretch | Value | Value | Value | Description |

| C=O stretch | Value | Value | Value | Description |

| C-F stretch | Value | Value | Value | Description |

| CF₃ symmetric stretch | Value | Value | Value | Description |

Table 3: Electronic and Thermodynamic Properties

| Property | Calculated Value | Units |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Total Energy | Value | Hartrees |

| Zero-point vibrational energy | Value | kcal/mol |

| Enthalpy | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

| Entropy | Value | cal/mol·K |

Mandatory Visualization

Diagrams are essential for visualizing workflows and molecular properties.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Molecular Properties Relationship Diagram.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various derivatives from 3-Fluoro-2-(trifluoromethyl)benzamide. This compound serves as a versatile starting material for generating libraries of molecules with potential applications in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold offers unique opportunities to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

The following protocols detail three primary derivatization strategies:

-

Synthesis of N-Substituted Derivatives via Hydrolysis and Amide Coupling: A two-step process involving the initial hydrolysis of the primary amide to the corresponding carboxylic acid, followed by coupling with a diverse range of primary and secondary amines.

-

Direct N-Alkylation: A direct method to introduce alkyl groups onto the amide nitrogen.

-

Hofmann Rearrangement: A functional group transformation to convert the benzamide into an aniline derivative, which can serve as a building block for further synthesis.

Data Presentation

The following tables summarize representative data for the synthesis of derivatives from this compound. Please note that yields are illustrative and can vary based on the specific substrate, reaction conditions, and purification efficiency.

Table 1: Representative Yields for Amide Coupling of 3-Fluoro-2-(trifluoromethyl)benzoic Acid with Various Amines

| Entry | Amine | Coupling Reagent | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | HATU/DIPEA | N-Benzyl-3-fluoro-2-(trifluoromethyl)benzamide | 12 | 85-95 |

| 2 | Aniline | EDC/HOBt | 3-Fluoro-N-phenyl-2-(trifluoromethyl)benzamide | 18 | 75-85 |

| 3 | Morpholine | HATU/DIPEA | (3-Fluoro-2-(trifluoromethyl)phenyl)(morpholino)methanone | 12 | 90-98 |

| 4 | tert-Butylamine | EDC/HOBt | N-tert-Butyl-3-fluoro-2-(trifluoromethyl)benzamide | 24 | 60-75 |

Table 2: Representative Yields for Direct N-Alkylation of this compound

| Entry | Alkyl Halide | Base | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Bromide | K₃PO₄ | N-Benzyl-3-fluoro-2-(trifluoromethyl)benzamide | 24 | 70-80 |

| 2 | Iodomethane | NaH | 3-Fluoro-N-methyl-2-(trifluoromethyl)benzamide | 12 | 65-75 |

| 3 | 1-Bromobutane | K₃PO₄ | N-Butyl-3-fluoro-2-(trifluoromethyl)benzamide | 36 | 60-70 |

Table 3: Expected Product and Yield for Hofmann Rearrangement

| Starting Material | Reagent | Product | Reaction Time (h) | Yield (%) |

| This compound | NaOBr (in situ) | 3-Fluoro-2-(trifluoromethyl)aniline | 2-4 | 70-85 |

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Derivatives via Hydrolysis and Amide Coupling

This two-part protocol first describes the hydrolysis of this compound to its corresponding benzoic acid, followed by a general procedure for amide coupling.

Part A: Hydrolysis of this compound

Materials:

-

This compound

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask, reflux condenser, beaker, filter funnel, and standard laboratory glassware.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv) with 10% aqueous NaOH solution (10 mL per gram of amide).

-

Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to reflux.

-

Maintain reflux for 2-4 hours, or until the evolution of ammonia gas ceases (can be tested with moist litmus paper).

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2), resulting in the precipitation of a white solid.

-

Collect the solid product, 3-Fluoro-2-(trifluoromethyl)benzoic acid, by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including those that are less nucleophilic.

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoic acid (from Part A)

-

Amine (primary or secondary, 1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DMF.

-

Add the desired amine (1.1 equiv) to the solution.

-

Add DIPEA (2.5 equiv) to the reaction mixture.

-

Add HATU (1.2 equiv) portion-wise while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzamide derivative.

Protocol 2: Direct N-Alkylation of this compound

This protocol describes a mild method for the direct N-alkylation of the primary amide using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, 1.0 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Anhydrous acetonitrile (CH₃CN)

-

Standard laboratory glassware and purification equipment.

Procedure:

-

To a dry reaction vessel, add this compound (2.0 equiv), potassium phosphate (3.0 equiv), and anhydrous acetonitrile.

-

Add the alkyl halide (1.0 equiv) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the N-alkylated product.

Protocol 3: Hofmann Rearrangement to 3-Fluoro-2-(trifluoromethyl)aniline

This protocol outlines the conversion of the primary amide to a primary amine with one fewer carbon atom.

Materials:

-

This compound

-

Bromine (Br₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water, Ice

-

Standard laboratory glassware.

Procedure:

-

Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine (1.1 equiv) to a cold (0-5 °C) solution of NaOH (4.0 equiv) in water.

-

In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., THF or dioxane) if necessary, and cool in an ice bath.

-

Slowly add the cold NaOBr solution to the benzamide solution/suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product, 3-Fluoro-2-(trifluoromethyl)aniline, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aniline can be purified by column chromatography or distillation.

Application Notes and Protocols for 3-Fluoro-2-(trifluoromethyl)benzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive scaffold for the design of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance the binding of molecules into hydrophobic pockets of enzymes and receptors. This document provides an overview of the potential applications of this compound, detailed protocols for its synthesis, and proposed methods for its biological evaluation based on the activities of structurally related compounds.

Physicochemical Properties

The unique substitution pattern of this compound imparts specific properties that are highly desirable in drug discovery.

| Property | Contribution of Substituents | Implication in Medicinal Chemistry |

| Lipophilicity | The trifluoromethyl group generally increases lipophilicity. | Can enhance membrane permeability and access to intracellular targets. May improve binding to hydrophobic pockets in target proteins. |

| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation. | Can increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles. |

| Binding Affinity | The trifluoromethyl group can participate in favorable interactions with hydrophobic residues in protein binding sites. The fluorine atom can act as a hydrogen bond acceptor. | Potential for enhanced potency and selectivity towards a biological target. |

| pKa | The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the acidity of the amide proton. | Can affect the ionization state of the molecule at physiological pH, influencing solubility and target interactions. |

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in public literature, the structurally related 3-(trifluoromethyl)benzamide scaffold has shown promise in several therapeutic areas. These findings suggest potential avenues of investigation for this compound.

Kinase Inhibition in Oncology

The 3-(trifluoromethyl)benzamide moiety is a key structural component of the experimental cancer drug Bafetinib , a dual Bcr-Abl and Lyn kinase inhibitor. In Bafetinib, the trifluoromethyl group is crucial for its potent activity, as it occupies a hydrophobic pocket in the kinase domain, enhancing binding affinity.

Proposed Signaling Pathway for Investigation:

Caption: Proposed inhibitory action on the BCR-Abl signaling pathway.

Antiviral Activity

Derivatives of 3-(trifluoromethyl)benzamide have demonstrated significant inhibitory activity against the entry of the H5N1 influenza virus into host cells. This suggests that the scaffold may be a valuable starting point for the development of novel antiviral agents.

Quantitative Data for 3-(Trifluoromethyl)benzamide Derivatives (H5N1 Entry Inhibition):

| Compound ID | IC50 (µmol/L) |

| 1a | 4.7 ± 0.3 |

| 1b | 4.7 ± 0.3 |

| 1e | 4.7 ± 0.3 |

| 1f | 4.7 ± 0.3 |

Note: These data are for derivatives of 3-(trifluoromethyl)benzamide and not this compound itself.

Proposed Experimental Workflow for Antiviral Screening:

Caption: Workflow for evaluating antiviral efficacy.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 3-Fluoro-2-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

Caption: Synthesis of the benzoyl chloride intermediate.

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 3-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in dry toluene, add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Beaker or flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of cold aqueous ammonia with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

-

A white precipitate of this compound will form.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold DCM.

-

Dry the product under vacuum to yield the final compound.

Proposed Protocol for Kinase Inhibition Assay

This protocol is a general guideline for evaluating the inhibitory activity of this compound against a target kinase, such as Bcr-Abl.

Materials:

-

Recombinant human Bcr-Abl kinase

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the kinase, substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethyl substituents, make it a candidate for the development of potent and selective inhibitors of various biological targets. The provided synthesis protocols offer a straightforward route to obtain this compound for further investigation. The proposed biological evaluation methods, based on the known activities of structurally similar molecules, provide a starting point for exploring its potential as a kinase inhibitor or an antiviral agent. Further structure-activity relationship (SAR) studies are warranted to optimize the activity and pharmacokinetic properties of this interesting molecular scaffold.

The Benzamide Moiety: A Versatile Scaffold for API Synthesis Featuring 3-Fluoro-2-(trifluoromethyl)benzamide

Application Note AN2025-12

Introduction: